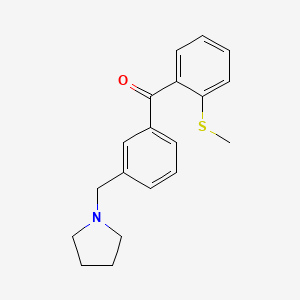
5-Cyano-2-fluoro-3-picoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyano-2-fluoro-3-picoline is a chemical compound that is part of the picoline family, which are methylpyridines. The presence of a cyano group at the 5-position and a fluorine atom at the 2-position distinguishes this compound and suggests potential reactivity due to these functional groups.
Synthesis Analysis
The synthesis of fluorinated picolines can be complex due to the reactivity of the fluorine atom. In the context of related compounds, o-cyano-beta,beta-difluorostyrenes have been shown to react with organolithiums to generate sp(2) nitrogen anions, which then undergo intramolecular cyclization to afford 3-fluoroisoquinolines . Although not directly related to 5-cyano-2-fluoro-3-picoline, this demonstrates the potential synthetic routes involving organolithiums that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 5-cyano-2-fluoro-3-picoline would feature a pyridine ring with a methyl group at the 3-position, a cyano group at the 5-position, and a fluorine atom at the 2-position. The electronegativity of the fluorine atom and the electron-withdrawing nature of the cyano group would influence the electronic distribution in the molecule, potentially affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The chemical reactivity of 5-cyano-2-fluoro-3-picoline can be inferred from related compounds. For instance, the synthesis of novel fluoropicolinate herbicides involves the cascade cyclization of fluoroalkyl alkynylimines with primary amines, leading to the formation of 4-amino-5-fluoropicolinates . This suggests that the fluoro and cyano groups in 5-cyano-2-fluoro-3-picoline could participate in similar cyclization reactions, potentially yielding complex heterocyclic structures.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 5-cyano-2-fluoro-3-picoline are not provided, the presence of fluorine and cyano groups typically imparts certain characteristics. Fluorine atoms can enhance the stability of certain chemical bonds due to their high electronegativity, while cyano groups can increase the polarity of the molecule. These properties would influence the solubility, boiling point, and reactivity of the compound.
Relevant Case Studies
A relevant case study involves the Chichibabin cyclization of 2-fluoro-3-picoline, which is closely related to 5-cyano-2-fluoro-3-picoline. The reaction with benzonitrile, mediated by lithium diisopropylamide (LDA), leads to the formation of 2-phenyl-7-azaindole . This showcases the reactivity of the picoline ring system and provides insight into potential transformations that 5-cyano-2-fluoro-3-picoline could undergo under similar conditions.
Aplicaciones Científicas De Investigación
Catalyst Development in Ammoxidation Processes
5-Cyano-2-fluoro-3-picoline has been studied in the context of ammoxidation, a process important in catalyst development. Silicoaluminophosphate (SAPO) and modified SAPOs like Sb–V-SAPO-5, Mo–V-SAPO-5, and Mn–V-SAPO-5 are particularly effective in the ammoxidation of picolines, producing high yields of cyano derivatives like 4-cyano and 3-cyanopyridine. The use of these modified SAPOs is notable for maintaining crystallinity and enhancing catalytic activity (Srinivas, Kishan, Kulkarni, & Raghavan, 2000).
Synthesis of Novel Herbicides
Research into the synthesis of novel herbicides has utilized 5-Cyano-2-fluoro-3-picoline. The cascade cyclization of fluoroalkyl alkynylimines with primary amines, modified to produce 4-amino-5-fluoropicolinates, utilizes this compound. This method enables access to previously inaccessible picolinic acids, which are significant in developing potential herbicides (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).
Advancements in Organic Chemistry
5-Cyano-2-fluoro-3-picoline has been a focal point in organic chemistry, especially in the synthesis of complex compounds. For instance, the lithium diisopropylamide (LDA)-mediated condensation of 2-fluoro-3-picoline with benzonitrile forms 2-phenyl-7-azaindole through a Chichibabin cyclization. This reaction highlights the intricate mechanisms and potential applications in synthesizing novel organic compounds (Ma, Breslin, Keresztes, Lobkovsky, & Collum, 2008).
Safety And Hazards
Propiedades
IUPAC Name |
6-fluoro-5-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAVABJWORVQDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632582 |
Source


|
| Record name | 6-Fluoro-5-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-2-fluoro-3-picoline | |
CAS RN |
261625-67-6 |
Source


|
| Record name | 6-Fluoro-5-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate](/img/structure/B1359613.png)




